molecular formula C25H22ClF2N5O2 B8604583 6-chloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)pyridine-3-carboxamide

6-chloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)pyridine-3-carboxamide

Cat. No. B8604583
M. Wt: 497.9 g/mol
InChI Key: HWANNLYGEQHZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22ClF2N5O2 and its molecular weight is 497.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-chloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)pyridine-3-carboxamide

Molecular Formula

C25H22ClF2N5O2

Molecular Weight

497.9 g/mol

IUPAC Name

6-chloro-N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-2-(oxan-4-ylamino)pyridine-3-carboxamide

InChI

InChI=1S/C25H22ClF2N5O2/c26-22-4-2-19(23(30-22)29-18-5-7-35-8-6-18)25(34)31-24-20-12-14(1-3-21(20)32-33-24)9-15-10-16(27)13-17(28)11-15/h1-4,10-13,18H,5-9H2,(H,29,30)(H2,31,32,33,34)

InChI Key

HWANNLYGEQHZGQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(C=CC(=N2)Cl)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,6-dichloro-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]pyridine-3-carboxamide (80 mg, 0.18 mmol) in dioxane (1 mL) was heated at 100° C. for 24 hours in the presence of DIPEA (0.1 mL, 0.55 mmol) and tetrahydro-2H-pyran-4-amine. (28 mg, 0.28 mmol) Reaction mixture was diluted with EtOAc and washed with water. The organic layer was dried over sodium sulfate, filtered and evaporated. The crude was purified by flash chromatography on silica gel using DCM/EtOH 95:5 as the eluant, affording 57 mg of the title compound.
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